

Spectroscopic comparison of 3-Hydroxy-2-methylbenzonitrile and its precursors

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Compound of Interest

Compound Name: **3-Hydroxy-2-methylbenzonitrile**

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Spectroscopic Comparison: 3-Hydroxy-2-methylbenzonitrile and Its Precursors

A detailed analysis of the spectroscopic characteristics of **3-Hydroxy-2-methylbenzonitrile** and its synthetic precursors, 2-methylbenzonitrile and 2-methyl-3-nitrobenzonitrile. This guide provides researchers, scientists, and drug development professionals with a comparative overview of their spectral data, supported by experimental protocols and visualizations.

This guide offers a comprehensive spectroscopic comparison of **3-Hydroxy-2-methylbenzonitrile**, a valuable substituted aromatic nitrile in medicinal chemistry and materials science, with its common precursors, 2-methylbenzonitrile and 2-methyl-3-nitrobenzonitrile. The unique electronic and steric properties endowed by the hydroxyl, methyl, and nitrile functional groups govern the reactivity and potential applications of the final product. Understanding the distinct spectroscopic signatures of each compound is crucial for monitoring reaction progress, confirming product identity, and ensuring purity.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (^1H NMR and ^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for **3-Hydroxy-2-methylbenzonitrile** and its precursors.

Table 1: ^1H NMR Spectroscopic Data (δ , ppm)

| Compound | Aromatic Protons | Methyl Protons | Other | Solvent |
|--------------------------------|--|-----------------|----------------------|---------------------|
| 3-Hydroxy-2-methylbenzonitrile | 7.20-6.80 (m, 3H) | 2.35 (s, 3H) | 5.50 (br s, 1H, -OH) | DMSO-d ₆ |
| 2-Methyl-3-nitrobenzonitrile | 7.95 (d, 1H), 7.75 (d, 1H), 7.50 (t, 1H) | 2.60 (s, 3H) | CDCl ₃ | |
| 2-Methylbenzonitrile | 7.28–7.17 (m, 2H), 7.04–6.96 (m, 2H)[1] | 2.23 (s, 3H)[1] | CDCl ₃ | |

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

| Compound | Aromatic Carbons | Methyl Carbon | Nitrile Carbon | Solvent |
|--------------------------------|---|---------------|----------------|---------------------|
| 3-Hydroxy-2-methylbenzonitrile | 157.0, 134.5, 125.0, 120.5, 116.0, 115.0 | 16.0 | 118.0 | DMSO-d ₆ |
| 2-Methyl-3-nitrobenzonitrile | 150.0, 135.0, 133.0, 128.0, 125.0, 114.0 | 18.0 | 116.0 | CDCl ₃ |
| 2-Methylbenzonitrile | 141.7, 132.7, 132.4, 130.3, 126.3, 112.6[1] | 20.3[1] | 118.0[1] | CDCl ₃ |

Table 3: Infrared (IR) Spectroscopy Data (ν, cm⁻¹)

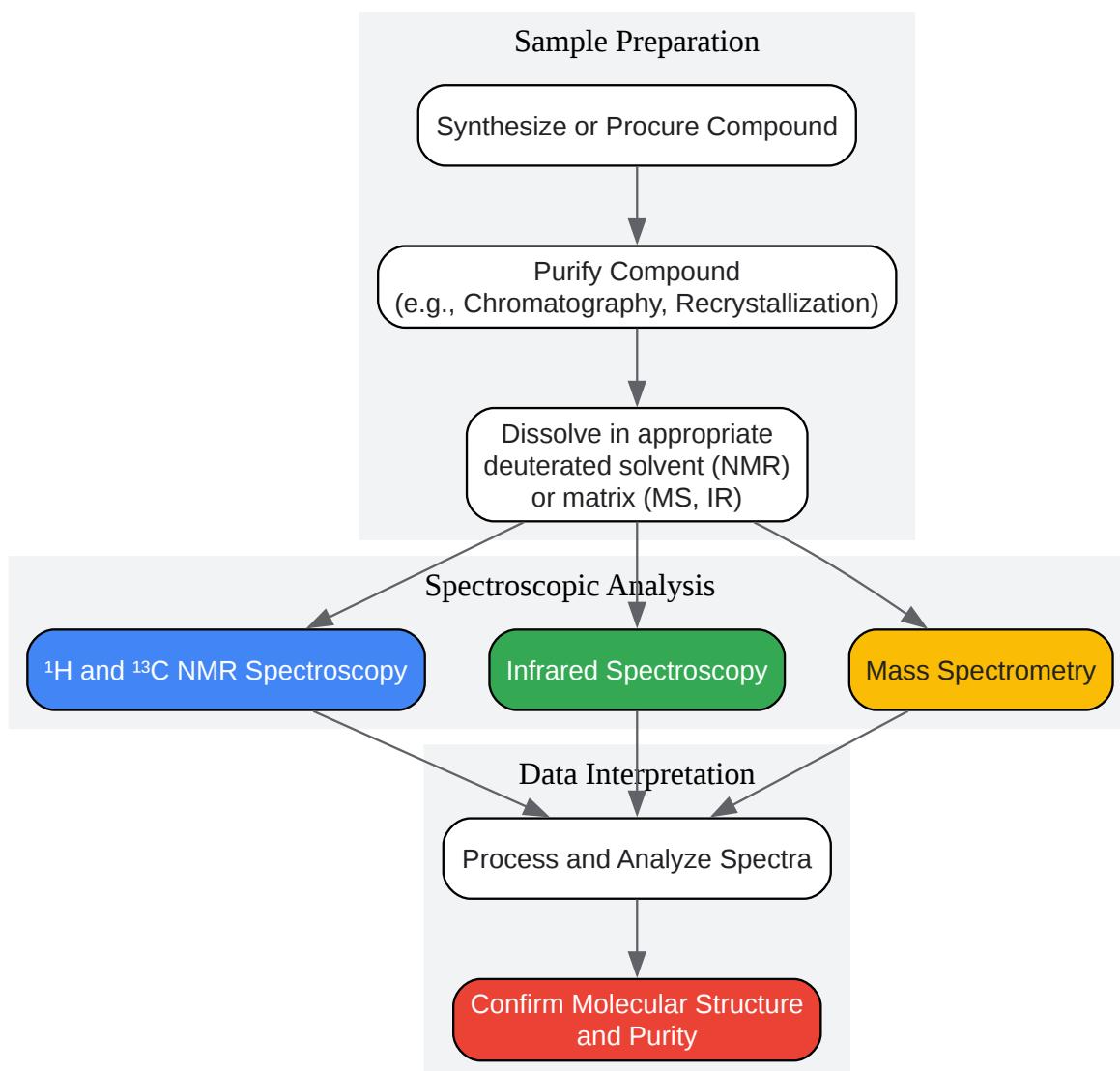
| Compound | Key Functional Group Absorptions |
|--------------------------------|--|
| 3-Hydroxy-2-methylbenzonitrile | 3400-3200 (br, O-H stretch), 2225 (s, C≡N stretch), 1600, 1480 (C=C stretch) |
| 2-Methyl-3-nitrobenzonitrile | 2230 (s, C≡N stretch), 1530, 1350 (s, NO ₂ stretch), 1610, 1470 (C=C stretch) |
| 2-Methylbenzonitrile | 2221 (s, C≡N stretch) ^[1] , 1595, 1485 (C=C stretch) |

Table 4: Mass Spectrometry Data (m/z)

| Compound | Molecular Ion [M] ⁺ | Key Fragment Ions |
|--------------------------------|--------------------------------|--|
| 3-Hydroxy-2-methylbenzonitrile | 133.05 | 116 ([M-OH] ⁺), 104 ([M-HCN] ⁺) |
| 2-Methyl-3-nitrobenzonitrile | 162.04 | 146 ([M-O] ⁺), 132 ([M-NO] ⁺), 116 ([M-NO ₂] ⁺), 102 ([M-NO ₂ -CH ₃ +H] ⁺) |
| 2-Methylbenzonitrile | 117.06 | 116 ([M-H] ⁺), 90 ([M-HCN] ⁺) |

Synthesis and Experimental Workflow

The synthetic pathway from 2-methylbenzonitrile to **3-hydroxy-2-methylbenzonitrile** typically involves the nitration of the aromatic ring, followed by reduction of the nitro group to an amine, and subsequent diazotization and hydrolysis to introduce the hydroxyl group. The following diagrams illustrate this synthetic route and a general workflow for the spectroscopic analysis of the compounds.



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References

- 1. rsc.org [rsc.org]
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